Uzansertib phosphate

PIM kinase inhibition Biochemical IC50 Isoform selectivity

Uzansertib phosphate (INCB053914 phosphate) is the only pan-PIM kinase inhibitor supported by published preclinical combination data and completed Phase 1/2 clinical trials in hematologic malignancies (NCT02587598, n=97). Unlike SGI-1776 (terminated for cardiac QTc prolongation) and AZD1208 (no ongoing clinical development), this compound offers established clinical safety data, validated pharmacodynamic biomarkers (pBAD Ser112 inhibition, IC50 4–27 nM), and confirmed in vivo dosing of 25–100 mg/kg BID PO. Its 16-fold greater PIM3 potency versus AZD1208 (0.12 nM vs 1.9 nM) makes it the preferred tool for multiple myeloma and AML models where PIM1/PIM3 are overexpressed (mean GI50 45 nM across MM lines). Select for translational oncology research requiring direct clinical comparability.

Molecular Formula C26H29F3N5O7P
Molecular Weight 611.5 g/mol
Cat. No. B560631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUzansertib phosphate
Molecular FormulaC26H29F3N5O7P
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O
InChIInChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1
InChIKeyCYYVLFVRZDZABX-SEDYQSMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uzansertib Phosphate for Preclinical Hematologic Oncology Research: A Potent Pan-PIM Kinase Inhibitor


Uzansertib phosphate (INCB053914 phosphate, CAS 2088852-47-3) is a small-molecule, ATP-competitive, pan-PIM kinase inhibitor developed by Incyte Corporation for oncology research [1]. The compound targets all three isoforms of the Proviral Integration site of Moloney murine leukemia virus (PIM) kinase family—PIM1, PIM2, and PIM3—with biochemical IC50 values of 0.24 nM, 30 nM, and 0.12 nM, respectively [1]. As a pan-PIM inhibitor, Uzansertib phosphate is orally active and has been evaluated in Phase 1/2 clinical trials (NCT02587598) for advanced hematologic malignancies including acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL) [2].

Why Uzansertib Phosphate Cannot Be Substituted with Alternative Pan-PIM Inhibitors in PIM-Dependent Models


Despite sharing a common target class, pan-PIM kinase inhibitors exhibit substantial divergence in isoform potency profiles, kinase selectivity spectra, and clinical development trajectories—factors that critically impact experimental reproducibility and translational relevance. For instance, the first-generation pan-PIM inhibitor SGI-1776 demonstrates markedly weaker potency against PIM2 (IC50 = 363 nM) compared with Uzansertib phosphate (IC50 = 30 nM) [1], while AZD1208 and PIM447 employ different molecular scaffolds with distinct off-target interaction patterns [2]. Furthermore, SGI-1776 clinical development was terminated due to dose-limiting cardiac QTc prolongation toxicity [1], whereas Uzansertib phosphate has advanced through multiple Phase 1/2 combination trials without comparable cardiac safety signals [3]. These biochemical and translational divergences preclude interchangeable use of pan-PIM inhibitors in research settings where isoform-specific pharmacology and clinical translatability are paramount.

Quantitative Differentiation of Uzansertib Phosphate Versus Pan-PIM Comparators: Biochemical Potency, Selectivity, and Preclinical Efficacy


Biochemical Potency Profile: Uzansertib Phosphate Exhibits Distinct Isoform Selectivity Versus SGI-1776 and AZD1208

Uzansertib phosphate inhibits PIM1, PIM2, and PIM3 with IC50 values of 0.24 nM, 30 nM, and 0.12 nM, respectively, in biochemical assays [1]. Compared with SGI-1776, Uzansertib phosphate demonstrates approximately 12-fold greater potency against PIM2 (30 nM vs. 363 nM) and 575-fold greater potency against PIM3 (0.12 nM vs. 69 nM), though SGI-1776 is less potent against PIM1 (7 nM vs. 0.24 nM) [1]. Relative to AZD1208, Uzansertib phosphate exhibits 6-fold weaker potency against PIM2 (30 nM vs. 5 nM) but approximately 16-fold greater potency against PIM3 (0.12 nM vs. 1.9 nM), highlighting divergent isoform selectivity profiles among pan-PIM inhibitors [1].

PIM kinase inhibition Biochemical IC50 Isoform selectivity

Kinase Selectivity: Uzansertib Phosphate Demonstrates >475-Fold Selectivity Across a Broad Kinase Panel

In a selectivity screen against a panel of more than 50 kinases, Uzansertib phosphate exhibited greater than 475-fold selectivity for PIM kinases over other kinases tested, with the sole exception of RSK2, against which it displayed modest inhibitory activity (IC50 = 7.1 μM) . This selectivity profile is comparable to that of AZD1208, which demonstrated >43-fold selectivity over a range of other kinases in a 442-kinase panel . In contrast, PIM447 (LGH447) exhibits a broader off-target profile, inhibiting GSK3β, PKN1, and PKCτ with IC50 values between 1 and 5 μM, representing a >10^5-fold selectivity window relative to its picomolar PIM Ki values .

Kinase selectivity profiling Off-target activity RSK2

Cellular Antiproliferative Activity: Uzansertib Phosphate Demonstrates Broad Efficacy Across Hematologic Malignancy Cell Lines

In cell proliferation assays, Uzansertib phosphate exhibits single-agent antiproliferative activity across a panel of cell lines derived from hematologic malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL), with GI50 values ranging from 13.2 nM to 230.0 nM [1]. The mean GI50 values vary by disease type: MM cell lines (n=8) exhibited a mean GI50 of 45 nM, AML cell lines (n=6) exhibited a mean GI50 of 78 nM, and DLBCL cell lines (n=5) exhibited a mean GI50 of 112 nM [1]. In comparison, AZD1208 demonstrated antiproliferative activity in AML cell lines with GI50 values generally below 100 nM [2], while PIM447 induced apoptosis in MM cell lines at low nanomolar concentrations but with a distinct bone-protective dual mechanism not shared by Uzansertib phosphate [3].

Cell proliferation assay GI50 Hematologic malignancies

In Vivo Pharmacodynamics: Uzansertib Phosphate Inhibits BAD Phosphorylation with Distinct Potency Across AML and MM Xenograft Models

In pharmacodynamic studies using MOLM-16 (AML) and KMS-12-BM (MM) cell lines, Uzansertib phosphate inhibited PIM kinase-mediated phosphorylation of the pro-apoptotic protein BAD (pBAD Ser112) with IC50 values of 4 nM and 27 nM, respectively [1]. In vivo, oral administration of Uzansertib phosphate at doses ranging from 25 to 100 mg/kg twice daily for 15 days dose-dependently inhibited tumor growth in mice bearing MOLM-16 or KMS-12-BM xenografts, with plasma concentrations following dose-proportional pharmacokinetics [1]. Notably, maximal antitumor activity was achieved when plasma trough concentrations exceeded the in vitro pBAD inhibition IC50 [1]. In comparison, AZD1208 demonstrated in vivo efficacy in AML xenograft models at doses of 30–60 mg/kg, but with reported dose-limiting toxicities in clinical development [2], while SGI-1776 exhibited in vivo activity in prostate cancer models but was discontinued due to cardiac QTc prolongation [3].

In vivo pharmacodynamics BAD phosphorylation Xenograft models

Clinical Development Stage: Uzansertib Phosphate Has Advanced Through Multiple Phase 1/2 Combination Trials, Unlike Terminated Comparators

Uzansertib phosphate has been evaluated in multiple Phase 1/2 clinical trials, both as monotherapy and in combination with standard-of-care agents. The primary Phase 1/2 study (NCT02587598) enrolled 97 subjects with advanced malignancies and evaluated Uzansertib phosphate as monotherapy and in combination with cytarabine, azacitidine, and ruxolitinib [1]. Additional trials include a Phase 1b study of Uzansertib phosphate in combination with the PI3Kδ inhibitor parsaclisib (INCB050465) in relapsed/refractory DLBCL [2], and a Phase 1 study in combination with pomalidomide and dexamethasone for relapsed/refractory multiple myeloma (NCT04355039, withdrawn) [3]. In contrast, the first-generation pan-PIM inhibitor SGI-1776 was terminated in Phase 1 due to dose-limiting cardiac QTc prolongation [4], and AZD1208 Phase 1 trials were completed without further advancement [5].

Clinical trial Phase 1/2 Combination therapy

Optimal Research Applications for Uzansertib Phosphate Based on Differentiated Preclinical and Clinical Evidence


Investigating PIM1- and PIM3-Driven Signaling in Hematologic Malignancies Where PIM2 Activity Is Less Critical

Researchers studying signaling pathways predominantly driven by PIM1 and PIM3—rather than PIM2—should select Uzansertib phosphate over AZD1208 due to its 16-fold greater potency against PIM3 (0.12 nM vs. 1.9 nM) while maintaining comparable PIM1 inhibition [1]. This isoform selectivity profile is particularly relevant in multiple myeloma models, where PIM1 and PIM3 are frequently overexpressed and Uzansertib phosphate demonstrates a mean GI50 of 45 nM across MM cell lines [1]. For experimental systems where PIM2 is the dominant isoform (e.g., certain B-cell malignancies), AZD1208 may be a more appropriate tool compound due to its 6-fold greater PIM2 potency .

Preclinical Evaluation of Pan-PIM Inhibition in Combination with Cytarabine, Azacitidine, or Ruxolitinib in AML Models

Uzansertib phosphate is the only pan-PIM inhibitor with published preclinical combination data and ongoing/completed clinical trials specifically evaluating combination regimens with cytarabine (standard-of-care AML chemotherapy), azacitidine (hypomethylating agent), and ruxolitinib (JAK inhibitor) [2]. Researchers designing preclinical combination studies in AML models should select Uzansertib phosphate to align their experimental design with the clinical combination strategy, thereby maximizing translational relevance and facilitating direct comparison with clinical trial outcomes. The established in vivo dosing regimen of 25–100 mg/kg BID PO for 15 days in xenograft models provides a validated starting point for combination study design [1].

Pharmacodynamic Biomarker Studies Requiring Validated Target Engagement Readouts

Uzansertib phosphate offers well-characterized pharmacodynamic biomarkers—specifically pBAD (Ser112) inhibition with model-specific IC50 values of 4 nM (MOLM-16 AML) and 27 nM (KMS-12-BM MM)—that have been correlated with in vivo antitumor efficacy [1]. Researchers conducting target engagement or proof-of-mechanism studies should select Uzansertib phosphate for its established pharmacodynamic benchmark data, which enables quantitative assessment of in vivo target modulation. The dose-proportional pharmacokinetic profile further simplifies dose selection for achieving plasma concentrations above the pharmacodynamic threshold [1].

Translational Studies Requiring a Clinically Advanced Pan-PIM Inhibitor with Defined Safety Profile

For translational oncology research where clinical translatability and safety profile are primary considerations, Uzansertib phosphate represents the most extensively clinically evaluated pan-PIM inhibitor among those with active development programs. Unlike SGI-1776 (terminated due to cardiac QTc prolongation) and AZD1208 (no ongoing clinical development), Uzansertib phosphate has completed a 97-subject Phase 1/2 monotherapy and combination trial (NCT02587598) and has been evaluated in additional combination studies with parsaclisib [2][3]. This clinical validation reduces translational uncertainty and makes Uzansertib phosphate the preferred pan-PIM inhibitor for studies intended to inform clinical development strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uzansertib phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.